molecular formula C12H11NOS B1391461 (1E)-2-phenyl-1-(2-thienyl)ethanone oxime CAS No. 1071537-60-4

(1E)-2-phenyl-1-(2-thienyl)ethanone oxime

Cat. No. B1391461
CAS RN: 1071537-60-4
M. Wt: 217.29 g/mol
InChI Key: YUFSIOKDHLZVNH-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1E)-2-phenyl-1-(2-thienyl)ethanone oxime” is a chemical compound with the molecular formula C6H7NOS . It is also known as "Ethanone, 1-(2-thienyl)-, oxime, (1E)- (9CI)" .


Molecular Structure Analysis

The molecular structure of “(1E)-2-phenyl-1-(2-thienyl)ethanone oxime” consists of a phenyl group (a benzene ring), a thienyl group (a thiophene ring), and an oxime group (a carbon-nitrogen double bond with an attached hydroxyl group). The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The boiling point of “(1E)-2-phenyl-1-(2-thienyl)ethanone oxime” is predicted to be 258.1±13.0 °C, and its density is predicted to be 1.21±0.1 g/cm3 . Its pKa value is predicted to be 11.33±0.70 .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis and crystal structure of similar oxime compounds, including their characterization by NMR, UV-Vis spectroscopy, and X-ray crystallography, was conducted. These studies often explore the molecular geometry and electronic properties of such compounds (Cai et al., 2020).

Applications in Drug Development

  • Oxime compounds are integral in the structure of various drugs, including antibacterials, antifungals, and antidepressants. Their role in molecular modification for potential new drugs has been noted, particularly concerning antimicrobial activity (Göker et al., 2000).

Extraction and Catalytic Processes

  • Certain oxime derivatives are used for the extraction of metals like copper from acidic solutions, indicating their utility in chemical processing and extraction industries (Krzyżanowska et al., 1989).
  • Oxime ether analogues have been studied as ligands in palladium-catalyzed Suzuki–Miyaura coupling, a key reaction in organic chemistry and material science (Mondal & Bora, 2014).

Antimicrobial and Antifungal Activities

  • Research on nickel complexes with oxime-type ligands showed potential antimicrobial activity, highlighting the biomedical applications of these compounds (Chai et al., 2017).
  • New series of oxime compounds have been synthesized and tested for antifungal activity, providing insights into their use in developing antifungal agents (Raga et al., 1992).

Photoprotection and Chemical Kinetics

  • Oxime derivatives have been used as photoremovable protecting groups for carboxylic acids, a technique important in photochemistry and drug delivery systems (Atemnkeng et al., 2003).
  • Studies on the kinetics of copper extraction with oxime derivatives provide valuable information on the efficiency and mechanism of metal extraction processes (Szymanowski et al., 1991).

properties

IUPAC Name

(NE)-N-(2-phenyl-1-thiophen-2-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-13-11(12-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,14H,9H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFSIOKDHLZVNH-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime
Reactant of Route 2
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime
Reactant of Route 3
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime
Reactant of Route 4
Reactant of Route 4
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime
Reactant of Route 5
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime
Reactant of Route 6
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.